molecular formula C12H11N5O B11868359 6-Hydroxy-9-(4-aminobenzyl)purine CAS No. 75207-04-4

6-Hydroxy-9-(4-aminobenzyl)purine

Cat. No.: B11868359
CAS No.: 75207-04-4
M. Wt: 241.25 g/mol
InChI Key: CDUYPHFBSOIXIZ-UHFFFAOYSA-N
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Description

9-(4-Aminobenzyl)-9H-purin-6-ol is a compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-Aminobenzyl)-9H-purin-6-ol typically involves the introduction of the aminobenzyl group to the purine core. One common method involves the reaction of 4-aminobenzyl alcohol with a purine derivative under specific conditions. For example, the reaction can be carried out in the presence of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

9-(4-Aminobenzyl)-9H-purin-6-ol can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as halides or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce primary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

9-(4-Aminobenzyl)-9H-purin-6-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-(4-Aminobenzyl)-9H-purin-6-ol involves its interaction with specific molecular targets. The aminobenzyl group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The purine core can interact with nucleic acids, potentially affecting processes such as DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzyl alcohol: Shares the aminobenzyl group but lacks the purine core.

    9H-purin-6-ol: Contains the purine core but lacks the aminobenzyl group.

Uniqueness

9-(4-Aminobenzyl)-9H-purin-6-ol is unique due to the combination of the aminobenzyl group and the purine core. This combination can result in distinct chemical properties and biological activities, making it a valuable compound for various research applications .

Properties

CAS No.

75207-04-4

Molecular Formula

C12H11N5O

Molecular Weight

241.25 g/mol

IUPAC Name

9-[(4-aminophenyl)methyl]-1H-purin-6-one

InChI

InChI=1S/C12H11N5O/c13-9-3-1-8(2-4-9)5-17-7-16-10-11(17)14-6-15-12(10)18/h1-4,6-7H,5,13H2,(H,14,15,18)

InChI Key

CDUYPHFBSOIXIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=NC3=C2N=CNC3=O)N

Origin of Product

United States

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